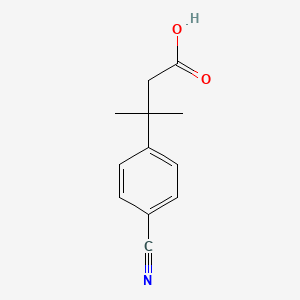

3-(4-Cyanophenyl)-3-methylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-cyanophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,7-11(14)15)10-5-3-9(8-13)4-6-10/h3-6H,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTBNQCQJHVOQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101273085 | |

| Record name | 4-Cyano-β,β-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42288-07-3 | |

| Record name | 4-Cyano-β,β-dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42288-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-β,β-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS number for 3-(4-Cyanophenyl)-3-methylbutanoic acid derivatives

An In-Depth Technical Guide to 3-(4-Cyanophenyl)-3-methylbutanoic Acid and its Derivatives: Synthesis, Characterization, and Therapeutic Potential

Abstract

The 4-cyanophenyl moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated into molecular structures to enhance potency and modulate physicochemical properties. This guide provides a comprehensive technical overview of 3-(4-Cyanophenyl)-3-methylbutanoic acid, a representative structure embodying this key pharmacophore. We will explore its synthesis, strategies for chemical derivatization, detailed analytical characterization, and its potential applications in oncology drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate further investigation and application of this chemical class.

Core Compound Identification and Physicochemical Properties

3-(4-Cyanophenyl)-3-methylbutanoic acid serves as the foundational structure for a diverse library of potential therapeutic agents. Its unique combination of a quaternary carbon, a carboxylic acid, and a cyano-substituted aromatic ring provides distinct structural and electronic features for molecular design.

| Property | Value | Source |

| Chemical Name | 3-(4-Cyanophenyl)-3-methylbutanoic acid | N/A |

| CAS Number | 42288-07-3 | [Vendor Data] |

| Molecular Formula | C₁₂H₁₃NO₂ | N/A |

| Molecular Weight | 203.24 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) | N/A |

Note: Some properties are predicted based on chemical structure and data from similar compounds.

Synthesis and Derivatization Strategies

The strategic synthesis of the core scaffold and its subsequent derivatization are critical for building a chemical library for structure-activity relationship (SAR) studies.

Proposed Synthesis of the Core Scaffold

Workflow: Proposed Synthesis

Caption: Proposed two-step synthesis of the core scaffold.

Protocol Rationale and Steps:

-

Friedel-Crafts Acylation: The synthesis would commence with the Friedel-Crafts acylation of benzonitrile with 3,3-dimethylacrylic acid chloride using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][3] The nitrile group is a meta-director; however, the reaction can be forced to achieve para-substitution, which is a common challenge in substituted benzene chemistry. The acylium ion generated from the acid chloride acts as the electrophile.[3]

-

Reduction of the Ketone: The resulting ketone intermediate would then be reduced to the corresponding alkane. A Wolff-Kishner reduction (using hydrazine and a strong base) or a Clemmensen reduction (using zinc amalgam and hydrochloric acid) would effectively remove the carbonyl group, yielding the final product, 3-(4-Cyanophenyl)-3-methylbutanoic acid. The choice between these methods depends on the stability of the nitrile group to the respective reaction conditions; the Wolff-Kishner is performed under basic conditions, while the Clemmensen is strongly acidic.

Strategies for Derivatization in Drug Discovery

The core scaffold offers multiple points for modification to explore the chemical space and optimize for biological activity.

Diagram: Key Derivatization Points

Caption: Primary sites for chemical modification of the core scaffold.

-

Carboxylic Acid (Position 1): This is the most versatile handle for derivatization.

-

Amidation/Esterification: Converting the acid to amides or esters can modulate solubility, cell permeability, and hydrogen bonding capacity. Standard coupling reagents (e.g., HATU, EDC) or simple acid-catalyzed esterification can be employed.[4]

-

Bioisosteric Replacement: The carboxylic acid can be replaced with bioisosteres like tetrazoles to improve metabolic stability and cell penetration while retaining the acidic proton interaction.

-

-

Aromatic Ring (Position 2): The phenyl ring can be substituted to alter electronic properties and create new interactions with biological targets. Introducing electron-withdrawing or donating groups can fine-tune the molecule's pKa and reactivity.

-

Nitrile Group (Position 3): The cyano group is a potent hydrogen bond acceptor. It can also be chemically transformed, for instance, by reduction to a primary amine or hydrolysis to an amide, to introduce new functionalities.

Analytical Characterization

Rigorous analytical chemistry is paramount to confirm the identity, purity, and structure of the synthesized compounds. A multi-technique approach ensures a self-validating system of characterization.

Workflow: Analytical Characterization

Caption: Integrated workflow for structural and purity analysis.

Spectroscopic and Chromatographic Methods

| Technique | Purpose | Expected Observations for Core Scaffold |

| ¹H NMR | Elucidates the proton environment and connectivity. | - Aromatic protons (doublets, ~7.5-7.8 ppm). - Methylene protons (CH₂) adjacent to the acid. - Methyl protons (singlet, due to quaternary carbon). - Carboxylic acid proton (broad singlet, >10 ppm). |

| ¹³C NMR | Provides a map of the carbon skeleton. | - Quaternary carbons (phenyl ring). - Aromatic CH carbons (~120-140 ppm).[5][6] - Nitrile carbon (C≡N, ~110-125 ppm). - Carboxyl carbon (C=O, >170 ppm).[5] - Aliphatic carbons (CH₂, C(CH₃)₂). |

| IR Spectroscopy | Identifies key functional groups by their vibrational frequencies. | - Strong, sharp C≡N stretch (~2220-2240 cm⁻¹). - Strong, sharp C=O stretch (~1700-1725 cm⁻¹). - Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹). |

| UPLC-MS/MS | Confirms molecular weight and provides fragmentation data for structural confirmation. Determines purity. | - Ionization: Electrospray ionization (ESI) in negative mode is ideal for deprotonating the carboxylic acid, yielding the [M-H]⁻ ion.[7][8] - Detection: A high-resolution mass spectrometer (e.g., Q-TOF) confirms the exact mass. Tandem MS (MS/MS) would show characteristic fragmentation, such as the loss of CO₂ from the parent ion. |

Rationale for UPLC-MS/MS: Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for analyzing small molecules in complex matrices.[9] It offers superior resolution, speed, and sensitivity compared to traditional HPLC.[7] For carboxylic acids, which can be challenging to retain on standard reversed-phase columns, derivatization or specialized column chemistries may be employed to improve chromatographic performance.[9][10]

Applications in Oncology Drug Discovery

The inclusion of a cyanophenyl group is a well-established strategy in the design of anticancer agents, often enhancing interactions with target proteins.[11][12][13]

Anticancer Activity and Proposed Mechanism

Numerous studies have demonstrated that molecules containing cyanophenyl or cyanopyridine moieties exhibit potent cytotoxic and antiproliferative activity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and liver (HepG2).[11][13][14][15]

The primary mechanism of action for many of these compounds appears to be the induction of apoptosis (programmed cell death).[11][14] This is often mediated through the intrinsic mitochondrial pathway.

Signaling Pathway: Proposed Apoptotic Mechanism

Caption: Proposed mechanism of apoptosis induction.

Mechanistic Insights:

-

Modulation of Bcl-2 Family Proteins: Active compounds often downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax.[16] This shifts the cellular balance in favor of apoptosis.

-

Caspase Activation: The change in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. This triggers a caspase cascade, beginning with the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the systematic dismantling of the cell.[11][14][15]

Key Experimental Protocol: In Vitro Cytotoxicity Assessment

To validate the anticancer potential of newly synthesized derivatives, a robust and reproducible cytotoxicity assay is essential. The MTT assay is a standard colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[17][18][19]

MTT Cell Viability Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line (e.g., HCT-116).

Materials:

-

HCT-116 human colon carcinoma cells

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

-

96-well flat-bottom plates

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[20][21]

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium from the stock solution (e.g., from 100 µM down to 0.1 µM).

-

Carefully aspirate the medium from the wells and add 100 µL of the corresponding compound dilutions.

-

Include "vehicle control" wells containing medium with the same percentage of DMSO used in the highest compound concentration (typically <0.5%).[21]

-

Include "untreated control" wells with fresh medium only.

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).[20][21]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[21]

-

Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Abs_treated / Abs_control) * 100.

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Conclusion and Future Outlook

3-(4-Cyanophenyl)-3-methylbutanoic acid and its derivatives represent a promising class of compounds for further exploration in medicinal chemistry, particularly in the field of oncology. The core scaffold is synthetically accessible and offers rich opportunities for chemical modification to optimize for potency, selectivity, and pharmacokinetic properties. The established link between the 4-cyanophenyl moiety and pro-apoptotic mechanisms provides a strong rationale for continued investigation. Future work should focus on synthesizing a focused library of derivatives, performing comprehensive in vitro screening, and advancing the most promising leads into further preclinical development.

References

-

Hussain, T., et al. (2020). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances. [Link]

-

Hussain, T., et al. (2020). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. PubMed Central. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

-

Johnson, D. W. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [Link]

-

Organic Syntheses. (2012). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Organic Syntheses. [Link]

-

Khan, M. W., et al. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed Central. [Link]

-

University of Rochester. (n.d.). Experiment 1: Friedel-Crafts Acylation. University of Rochester. [Link]

-

ChEMBL. (n.d.). Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. EMBL-EBI. [Link]

-

Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

-

Khalaf, H. S., et al. (2025). Cyanopyridine‐based anticancer agents. ResearchGate. [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

El-Damasy, D. A., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. ACS Omega. [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]

-

Ivanova, L., et al. (2025). Simple and Robust UPLC-MS Method for Serum Arachidonic Acid with Potential Application in Clinical Settings. MDPI. [Link]

- Google Patents. (n.d.). EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.

-

Ibrahim, M. M., et al. (2025). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. PubMed Central. [Link]

-

Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry. [Link]

-

MDPI. (n.d.). Marine Cyanobacteria as Sources of Lead Anticancer Compounds. MDPI. [Link]

-

A-Level Chemistry. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. A-Level Chemistry. [Link]

- Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.

-

DigitalCommons@UNL. (n.d.). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. University of Nebraska - Lincoln. [Link]

-

Boston College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Boston College. [Link]

-

NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy. NPTEL. [Link]

-

Al-Maimanee, R., et al. (2025). Cyanobacterial Peptides in Anticancer Therapy. MDPI. [Link]

-

Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide. Scientific & Academic Publishing. [Link]

-

Taylor & Francis. (n.d.). Derivatization – Knowledge and References. Taylor & Francis. [Link]

-

Bentham Science. (2017). Anti-Cancer Agents in Medicinal Chemistry. Bentham Science. [Link]

- Google Patents. (n.d.). US 9,156,845 B2.

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

-

University of Nebraska-Lincoln. (n.d.). Structure Determination of Organic Compounds. UNL. [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.

-

MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). MDPI. [Link]

-

Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]

-

Preprints.org. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Preprints.org. [Link]

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. journalajacr.com [journalajacr.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Document: Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. (CHEMBL4033648) - ChEMBL [ebi.ac.uk]

- 16. rehabilitacioncelular.es [rehabilitacioncelular.es]

- 17. opentrons.com [opentrons.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. ijprajournal.com [ijprajournal.com]

Technical Guide: Gem-Dimethyl Substituted Aryl Butanoic Acids in Drug Design

[1]

Executive Summary

The incorporation of gem-dimethyl groups into aryl butanoic acid scaffolds represents a high-value strategy in modern medicinal chemistry.[1] Beyond the classical "Thorpe-Ingold" conformational restriction, these motifs serve as critical metabolic roadblocks, preventing

The Mechanistic Advantage: Thorpe-Ingold & Metabolic Stability[1]

Conformational Locking (The Thorpe-Ingold Effect)

The gem-dimethyl effect is not merely steric bulk; it is a kinetic and thermodynamic driver.[1] In an aryl butanoic acid chain, the introduction of a quaternary carbon reduces the degrees of freedom of the alkyl chain.[1] This "pre-organizes" the molecule, often favoring a folded conformation that mimics the transition state of cyclization or the bioactive pose required for receptor binding (e.g., GPCRs).

-

Entropic Benefit: By restricting rotation, the entropic penalty of binding to a protein target is paid during synthesis rather than binding, often resulting in a 10-100x potency increase.[1]

Metabolic Blockade

Aryl butanoic acids are prone to rapid metabolic clearance via:

- -Oxidation: Sequential removal of two-carbon units from the carboxylic acid end.[1]

-

Benzylic Oxidation: CYP450 hydroxylation at the benzylic position.[1]

Placing a gem-dimethyl group at the

Figure 1.[1] The dual-action mechanism of gem-dimethyl substitution: inducing bioactive conformations and blocking metabolic degradation.[1]

Structural Classes & Retrosynthesis

We focus on two distinct isomers which require fundamentally different synthetic approaches.

| Isomer | Structure | Key Utility | Synthetic Challenge |

| 4-Aryl-2,2 -dimethylbutanoic acid | Blocks | Low (Standard Enolate Chem) | |

| 4-Aryl-3,3 -dimethylbutanoic acid | Blocks benzylic oxidation (remote); creates specific "kink" in chain.[1] | High (Requires Homologation) |

Synthetic Methodologies

Synthesis of 4-Aryl-2,2-dimethylbutanoic Acid

Strategy: Thermodynamic Enolate Alkylation. The most robust route involves the alkylation of isobutyric acid derivatives.[1] Direct alkylation of the acid requires 2 equivalents of strong base (LDA), whereas using an ester is often cleaner.

Validated Protocol (Ester Route)

-

Reagents: Methyl isobutyrate, Lithium Diisopropylamide (LDA), Phenethyl bromide (Note: Benzyl bromide yields the propanoic analog; Phenethyl gives the butanoic).

-

Solvent: Anhydrous THF.

Step-by-Step:

-

Cool a solution of diisopropylamine (1.1 eq) in THF to -78°C. Add

-BuLi (1.1 eq) dropwise to generate LDA. Stir for 30 mins. -

Add Methyl isobutyrate (1.0 eq) dropwise at -78°C. Stir for 45 mins to ensure complete enolate formation.

-

Add (2-Bromoethyl)benzene (1.2 eq) dissolved in THF.

-

Allow the reaction to warm slowly to room temperature over 4 hours. (The alkylation of the hindered enolate requires thermal energy).[1]

-

Quench: Saturated

. Extract with EtOAc.[1] -

Hydrolysis: Treat the crude ester with LiOH in THF/H2O (3:1) at 60°C to yield the free acid.[1]

Synthesis of 4-Aryl-3,3-dimethylbutanoic Acid

Strategy: Arndt-Eistert Homologation.[1]

Direct construction of the 3,3-dimethyl system via alkylation is prone to failure due to steric hindrance at the

Validated Protocol (Homologation Sequence)

Precursor: 3-Phenyl-2,2-dimethylpropanoic acid (Synthesized via Section 3.1 method using Benzyl Bromide).[1]

Step-by-Step:

-

Acid Chloride Formation: Reflux the precursor acid with Thionyl Chloride (

) for 2 hours. Evaporate excess -

Diazoketone Formation: Dissolve the acid chloride in anhydrous ether. Add dropwise to a solution of Diazomethane (

, excess) in ether at 0°C. ( Safety: Use blast shield, no ground glass joints). Stir 1 hour. -

Wolff Rearrangement: Dissolve the crude diazoketone in Methanol. Add Silver Benzoate (

) in Triethylamine as catalyst. The mixture will evolve -

Final Hydrolysis: Saponify the methyl ester with NaOH/MeOH to yield 4-aryl-3,3-dimethylbutanoic acid .

Figure 2.[1] Divergent synthetic workflows for

Analytical Data & Characterization

When validating these building blocks, specific NMR signatures confirm the success of the gem-dimethyl installation.[1]

| Compound | 1H NMR Signature (Gem-Dimethyl) | Carbonyl Region (13C) |

| 4-Aryl-2,2-dimethyl | Singlet (6H) at | ~180 ppm (Acid C=O) |

| 4-Aryl-3,3-dimethyl | Singlet (6H) at | ~175 ppm (Acid C=O) |

Note on Shift: The methyl protons in the 3,3-isomer are more shielded (upfield) because they are further from the electron-withdrawing carboxylic acid group compared to the 2,2-isomer.[1]

References

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106.[1] Link

-

Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. Link

-

Talele, T. T. (2018).[5] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.[5] Link

-

Bachrach, S. M. (2008). The Thorpe-Ingold effect: a theoretical study. The Journal of Organic Chemistry, 73(6), 2466-2468.[1] Link

-

Krapcho, A. P., & Jahngen, E. G. (1974). Abstraction of protons from crowded environments.[1] Synthesis of 2,2-dimethyl-3-phenylpropionic acid. The Journal of Organic Chemistry, 39(9), 1322-1323.[1] Link

Sources

- 1. 4-Phenylbutyric acid synthesis - chemicalbook [chemicalbook.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. youtube.com [youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa Values of Sterically Hindered 3-Aryl-3-Methylbutanoic Acids: A Guide for Drug Development Professionals

An In-Depth Technical Guide:

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the biopharmaceutical characteristics of a drug candidate, governing everything from solubility and permeability to target engagement and pharmacokinetic profile.[1][2] This guide provides an in-depth exploration of the theoretical and practical considerations for determining the pKa of sterically hindered 3-aryl-3-methylbutanoic acids. This class of compounds presents unique challenges and opportunities in medicinal chemistry due to the complex interplay between electronic effects of the aryl substituents and the significant steric hindrance imposed by the quaternary center. We will dissect the structural determinants of acidity, provide detailed, field-proven protocols for experimental pKa determination, and discuss the critical implications of these values in the drug discovery and development pipeline.

The Strategic Importance of pKa in Modern Drug Discovery

In the journey of a molecule from a lab bench to a life-saving therapeutic, its ability to ionize is of paramount importance. The pKa value dictates the charge state of a molecule at a given physiological pH, which directly impacts its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2] For instance, the pH-partition hypothesis highlights that the ionization state affects a drug's ability to cross cellular membranes; a neutral species is typically more lipophilic and permeable than its charged counterpart.[2][3]

3-Aryl-3-methylbutanoic acids represent a scaffold of interest for introducing a sterically encumbered carboxylic acid moiety. This structural feature can be exploited to modulate interactions with biological targets or to fine-tune pharmacokinetic properties by hindering metabolic access. However, the same steric bulk that provides these advantages complicates the prediction and understanding of the compound's intrinsic acidity. This guide aims to provide the clarity and methodological rigor required to navigate this complexity.

Theoretical Foundations: Unpacking the Determinants of Acidity

The acidity of a carboxylic acid is a measure of the stability of its conjugate base, the carboxylate anion. For 3-aryl-3-methylbutanoic acids, this stability is governed by a nuanced interplay of electronic and steric factors.

Electronic Effects: A Hammett Equation Perspective

The substituents on the aryl ring exert a powerful influence on the acidity of the carboxylic group through a combination of inductive and resonance effects. This influence can be quantitatively described by the Hammett equation:

log(K/K₀) = ρσ or pKa₀ - pKa = ρσ

where:

-

K and pKa are the constants for the substituted acid.

-

K₀ and pKa₀ are the constants for the unsubstituted reference acid (R=H).

-

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.[4]

-

ρ (rho) is the reaction constant , which measures the sensitivity of the reaction to substituent effects.[5][6]

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), have positive σ values. They pull electron density away from the carboxylate anion, delocalizing and stabilizing the negative charge, which leads to a stronger acid (lower pKa).[7][8][9]

Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), have negative σ values. They push electron density towards the carboxylate, intensifying the negative charge and destabilizing the anion, resulting in a weaker acid (higher pKa).[7][10]

Steric Hindrance: The Defining Feature

The quaternary carbon atom bearing both a methyl and an aryl group introduces significant steric bulk around the carboxylic acid. This has two primary consequences:

-

Disruption of Coplanarity: In a simple benzoic acid, the carboxyl group is coplanar with the benzene ring, allowing for maximal resonance interaction. In this hindered system, steric clash can force the carboxyl group to twist out of the plane of the aryl ring. This reduces resonance effects, meaning the electronic influence of para-substituents, in particular, may be attenuated compared to what is predicted by standard Hammett values.

-

Solvation Effects: The solvation of the charged carboxylate anion is crucial for its stabilization. The bulky groups can physically obstruct solvent molecules (water) from effectively organizing around the anion, leading to destabilization. This steric inhibition of solvation typically results in a weaker acid (higher pKa) than would be expected based on electronic effects alone. This phenomenon is analogous to the "ortho effect" seen in substituted benzoic acids, where ortho-substituents, regardless of their electronic nature, generally increase acidity due to a combination of steric and electronic factors.[11]

Diagram: Factors Influencing pKa in 3-Aryl-3-Methylbutanoic Acids

The following diagram illustrates the key relationships governing the acidity of these complex molecules.

Caption: A logical diagram illustrating the interplay of structural factors and their resulting physicochemical effects on the pKa of 3-aryl-3-methylbutanoic acids.

Experimental Protocols for Accurate pKa Determination

While computational methods for pKa prediction are advancing, experimental determination remains the gold standard for accuracy, particularly for novel and structurally complex molecules.[1][12] We present two robust, self-validating methods.

Method 1: Potentiometric Titration

This is a high-precision technique that directly measures pH changes during titration.[13]

Rationale: The pKa is the pH at which the concentrations of the acidic (HA) and conjugate base (A⁻) forms are equal. This corresponds to the midpoint of the buffer region in a titration curve, or the pH at the half-equivalence point.[14]

Detailed Protocol:

-

Apparatus Setup:

-

A calibrated, high-precision pH meter with a combination glass electrode.

-

A temperature probe or a pH meter with automatic temperature compensation.

-

A magnetic stirrer and stir bar.

-

A Class A 10 mL or 25 mL burette for precise titrant delivery.

-

A jacketed titration vessel to maintain a constant temperature (e.g., 25 °C).

-

-

Reagent Preparation:

-

Analyte Solution: Prepare a ~1 mM solution of the 3-aryl-3-methylbutanoic acid in a suitable solvent. For poorly water-soluble compounds, a co-solvent system (e.g., methanol/water) can be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system.[13]

-

Titrant: Prepare and standardize a carbonate-free 0.1 M sodium hydroxide (NaOH) solution.

-

Ionic Strength Adjuster: Prepare a 1 M potassium chloride (KCl) solution. Maintaining a constant ionic strength (e.g., 0.15 M) minimizes variations in activity coefficients.[15]

-

-

Procedure:

-

Calibration: Calibrate the pH electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[15]

-

Sample Preparation: Add a known volume (e.g., 50 mL) of the analyte solution to the titration vessel. Add the required volume of 1 M KCl to achieve the target ionic strength.

-

Inert Atmosphere: Purge the solution with an inert gas like nitrogen or argon for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement.[16]

-

Titration: Immerse the pH electrode and temperature probe in the solution. Allow the pH reading to stabilize. Begin adding the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

Data Acquisition: Record the pH and the total volume of titrant added after each increment, ensuring the pH reading is stable before proceeding. Continue the titration well past the equivalence point (the area of sharpest pH change).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

-

Determine the equivalence point volume (Veq) from the inflection point of the curve, often found more accurately by plotting the first derivative (ΔpH/ΔV vs. V) or second derivative (Δ²pH/ΔV² vs. V).

-

The half-equivalence point is Veq / 2.

-

The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.[14]

-

Method 2: UV-Vis Spectrophotometric Titration

This method is advantageous for high-throughput screening and for compounds with low solubility, as it requires less material.[13][17] It is applicable only if the acidic and conjugate base forms of the molecule have different UV-Vis absorbance spectra.[17]

Rationale: According to the Beer-Lambert law, absorbance is proportional to concentration. By measuring the absorbance of a solution at various pH values, the ratio of the conjugate base to the acid can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[18]

Detailed Protocol:

-

Apparatus Setup:

-

A UV-Vis spectrophotometer (a 96-well plate reader is ideal for high-throughput applications).[17]

-

A calibrated pH meter.

-

Quartz cuvettes or a UV-transparent 96-well plate.

-

-

Reagent Preparation:

-

Analyte Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the acid in a suitable solvent like DMSO.

-

Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12 in 0.5 pH unit increments). Universal buffers are often used.

-

-

Procedure:

-

Determine Analytical Wavelengths:

-

Prepare two solutions of the analyte at a final concentration (e.g., 50 µM): one in a highly acidic buffer (e.g., pH 2, where the compound is fully protonated) and one in a highly basic buffer (e.g., pH 12, where it is fully deprotonated).

-

Scan the absorbance of both solutions across a relevant UV range (e.g., 220-400 nm) to find the wavelengths of maximum absorbance for the acidic (λ_HA) and basic (λ_A⁻) forms.

-

-

Sample Preparation: In a 96-well plate, add a small aliquot of the analyte stock solution to each well containing the series of different pH buffers to achieve the same final analyte concentration in each well.[17]

-

Absorbance Measurement: Measure the absorbance of each well at the predetermined analytical wavelengths.

-

-

Data Analysis:

-

Plot Absorbance vs. pH at a chosen wavelength. The resulting plot will be a sigmoidal curve.

-

The pKa corresponds to the pH at the inflection point of this curve.[19]

-

Alternatively, the pKa can be calculated using the following equation for each pH point and then averaged: pKa = pH + log[(A - A_HA) / (A_A⁻ - A)] where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated form, and A_A⁻ is the absorbance of the fully deprotonated form.

-

Diagram: General Experimental Workflow for pKa Determination

Caption: A streamlined workflow comparing the key stages of pKa determination using potentiometric and spectrophotometric methods.

Data Interpretation and Expected Values

The pKa of the parent compound, 3,3-dimethylbutanoic acid, is approximately 5.02. The introduction of an aryl group at the 3-position will modulate this value based on the electronic nature of its substituents. The following table provides illustrative pKa values for a hypothetical series of 4-substituted-3-aryl-3-methylbutanoic acids, based on known substituent effects on benzoic acid (pKa ≈ 4.20).[7][8]

| Substituent (at para-position) | Hammett Constant (σp) | Electronic Effect | Expected pKa (Illustrative) | Rationale |

| -OCH₃ | -0.27 | Strong EDG (Resonance) | ~4.5 | Destabilizes anion, weaker acid.[10] |

| -CH₃ | -0.17 | Weak EDG (Inductive) | ~4.4 | Destabilizes anion, weaker acid. |

| -H | 0.00 | Reference | ~4.3 | Baseline for comparison. |

| -Cl | +0.23 | EWG (Inductive) | ~4.0 | Stabilizes anion, stronger acid.[20] |

| -CN | +0.66 | Strong EWG (Inductive/Resonance) | ~3.7 | Strongly stabilizes anion, stronger acid.[7] |

| -NO₂ | +0.78 | Very Strong EWG (Inductive/Resonance) | ~3.5 | Very strongly stabilizes anion, much stronger acid.[6] |

Note: These are estimated values intended for illustrative purposes. Actual experimental values will be influenced by the steric and solvation effects discussed previously.

Conclusion and Implications for Medicinal Chemistry

The accurate determination of pKa for sterically hindered 3-aryl-3-methylbutanoic acids is a critical, non-trivial step in drug development. The interplay between the electronic nature of aryl substituents and the steric bulk of the quaternary center creates a complex physicochemical profile that demands rigorous experimental validation. An understanding of a compound's pKa allows medicinal chemists to rationally design molecules with optimized properties for solubility, cell permeability, and target binding.[1][21] By employing the robust potentiometric and spectrophotometric methods detailed in this guide, researchers can generate the high-quality data needed to make informed decisions, ultimately accelerating the progression of promising candidates through the development pipeline.

References

- Computer Prediction of pKa Values in Small Molecules and Proteins. (2021).

- Protocol for Determining pKa Using Potentiometric Titration.

- Hammett equ

- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.

- Rapid Determination of Ionization Constants (pKa)

- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.

- A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry.

- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv

- Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar.

- Computational Approaches for the Prediction of pKa Values. Routledge.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Predicting the pKa of Small Molecules.

- The Significance of Acid/Base Properties in Drug Discovery. PMC.

- What is pKa and how is it used in drug development?. (2023). Pion.

- Substituent Effects on Acidity. (2023). Chemistry LibreTexts.

- pH effects on absorption spectra: pKa determination by spectrophotometric method. Molecular Absorption Spectroscopy Experiments.

- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter.

- Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts.

- Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.

- The pKa Distribution of Drugs: Applic

- Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids.

- The pKa values of a few ortho-, meta-, and para-substituted benzo... Pearson.

- Acidity of Carboxylic Acids. HCPG.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Development of Methods for the Determin

- Substituent Effects on Acidity. (2024). Chemistry LibreTexts.

- Spectrophotometric Determination of the pKa of Phenol Red.

- Hammett Equation. Mechanisms of Organic Reactions - Organic Chemistry - Pharmacy 180.

- Substituent effects on the electronic structure and pKa of benzoic acid. (2002).

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.

- Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021). NTU Journal.

- Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). PMC.

- Acidity of carboxylic acids. (2018). YouTube.

- Factors Affecting Acidic Strength of Carboxylic Acids. Scribd.

- Acidity of carboxylic acids and electron don

- Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Pharmaguideline.

Sources

- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 2. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is pKa and how is it used in drug development? [pion-inc.com]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 10. reddit.com [reddit.com]

- 11. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. web.viu.ca [web.viu.ca]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Virtual Labs [mas-iiith.vlabs.ac.in]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 21. drughunter.com [drughunter.com]

Methodological & Application

Application Notes and Protocols for the Hydrolysis of 3-(4-cyanophenyl)-3-methylbutanenitrile

Introduction

3-(4-cyanophenyl)-3-methylbutanenitrile is a dinitrile compound with significant potential as a precursor in the synthesis of various organic molecules, including pharmaceuticals and functional materials. The presence of two nitrile groups—one aromatic and one sterically hindered tertiary aliphatic—offers multiple avenues for chemical modification. The hydrolysis of these nitrile groups to their corresponding carboxylic acids is a fundamental transformation that unlocks a wide range of synthetic possibilities, leading to the formation of a dicarboxylic acid which can serve as a versatile building block.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for the hydrolysis of 3-(4-cyanophenyl)-3-methylbutanenitrile. We will delve into the mechanistic underpinnings of nitrile hydrolysis, present detailed protocols for both acidic and basic conditions, and offer insights into potential challenges and troubleshooting.

Mechanistic Insights into Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is a two-stage process.[1] Initially, the nitrile undergoes hydrolysis to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt).[2][3] This transformation can be catalyzed by either acid or base.[4][5][6]

Under acidic conditions , the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[5][6] A weak nucleophile, such as water, can then attack this activated carbon. A series of proton transfers leads to the formation of a protonated amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium ion.[6] The final deprotonation of the carboxylic acid is driven by the formation of the stable ammonium ion in the acidic medium.[5]

In basic hydrolysis , a strong nucleophile, typically a hydroxide ion, directly attacks the electrophilic nitrile carbon.[2] This is followed by protonation of the resulting intermediate by water to form an imidic acid, which tautomerizes to an amide.[2][6] The amide then undergoes further base-catalyzed hydrolysis to yield a carboxylate salt and ammonia.[1][7] A final acidification step is required to protonate the carboxylate and obtain the free carboxylic acid.[1][8]

For a dinitrile like 3-(4-cyanophenyl)-3-methylbutanenitrile, the hydrolysis can occur stepwise. The aromatic nitrile is generally more reactive than the sterically hindered tertiary nitrile. Therefore, careful control of reaction conditions can potentially allow for the selective hydrolysis of the aromatic nitrile. However, forcing conditions are typically required to achieve complete hydrolysis of both nitrile groups.

Figure 1: Generalized mechanism for acid- and base-catalyzed nitrile hydrolysis.

Experimental Protocols

The following protocols are designed as a starting point for the hydrolysis of 3-(4-cyanophenyl)-3-methylbutanenitrile. Due to the presence of a sterically hindered nitrile, extended reaction times and elevated temperatures may be necessary for complete conversion.

Protocol 1: Acid-Catalyzed Hydrolysis

This method directly yields the dicarboxylic acid but may require harsh conditions that could affect other sensitive functional groups if present.

Materials:

-

3-(4-cyanophenyl)-3-methylbutanenitrile

-

Concentrated Sulfuric Acid (H₂SO₄) or Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate for extraction

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(4-cyanophenyl)-3-methylbutanenitrile (1.0 eq).

-

Acid Addition: Carefully add an excess of aqueous acid (e.g., 6-12 M H₂SO₄ or HCl) to the flask. A typical ratio is 10-20 mL of acid solution per gram of nitrile.

-

Reflux: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.[8][9] The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Due to the hindered nature of one of the nitrile groups, a prolonged reflux period of 24-48 hours may be required.

-

Work-up:

-

After completion, cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully pour the cooled mixture into a beaker containing ice.

-

If a precipitate (the dicarboxylic acid) forms, it can be collected by vacuum filtration, washed with cold water, and dried.

-

If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude dicarboxylic acid can be purified by recrystallization from an appropriate solvent system (e.g., water, ethanol/water).

Protocol 2: Base-Catalyzed Hydrolysis

This method first produces the disodium salt of the dicarboxylic acid, which is then acidified in a separate step. This can be a milder alternative for substrates sensitive to strong acids.

Materials:

-

3-(4-cyanophenyl)-3-methylbutanenitrile

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Deionized Water

-

Ethanol or Ethylene Glycol (optional, to increase solubility and reaction temperature)

-

Concentrated Hydrochloric Acid (HCl) for acidification

-

Diethyl Ether or Ethyl Acetate for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory equipment as listed in Protocol 1

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 3-(4-cyanophenyl)-3-methylbutanenitrile (1.0 eq) in an aqueous solution of NaOH or KOH (e.g., 10-20% w/v).[9] An alcohol co-solvent like ethanol can be added to improve solubility.

-

Reflux: Heat the mixture to reflux with stirring.[7] The evolution of ammonia gas is an indicator of the reaction's progress.[1][7] Monitor the reaction by TLC, GC, or HPLC until the starting material is consumed. This may take 12-36 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a co-solvent was used, remove it under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath.

-

Slowly and carefully acidify the solution with concentrated HCl until the pH is acidic (pH 1-2), which will precipitate the dicarboxylic acid.[8]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

If no precipitate forms, extract the acidified solution with an organic solvent as described in Protocol 1.

-

-

Purification: Recrystallize the crude product from a suitable solvent to obtain the pure dicarboxylic acid.

Summary of Reaction Parameters

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Reagents | Concentrated H₂SO₄ or HCl | NaOH or KOH |

| Solvent | Water | Water, optional co-solvent (Ethanol) |

| Temperature | Reflux (100-110 °C) | Reflux (100-120 °C) |

| Reaction Time | 24-48 hours (potentially longer) | 12-36 hours |

| Initial Product | Dicarboxylic acid | Disodium/Dipotassium carboxylate salt |

| Work-up | Cooling, precipitation/extraction | Cooling, acidification, precipitation/extraction |

| Byproducts | Ammonium salt (NH₄⁺) | Ammonia gas (NH₃) |

Troubleshooting

-

Incomplete Hydrolysis: If analytical monitoring shows the presence of starting material or mono-hydrolyzed intermediates (cyano-carboxylic acid or amides), the reaction time should be extended, or a higher reaction temperature or more concentrated acid/base could be employed. For the base-catalyzed reaction, using a higher boiling point co-solvent like ethylene glycol can increase the reaction temperature.[10]

-

Low Yield: Poor recovery could be due to the solubility of the dicarboxylic acid in the aqueous work-up solution. Ensure thorough extraction with an appropriate organic solvent if the product does not readily precipitate.

-

Side Reactions: Under harsh acidic conditions, dehydration or other side reactions may occur. For base-catalyzed hydrolysis of sterically hindered amides, elimination to form a nitrile has been observed in some cases, though this is less likely for the final hydrolysis step.[10] If side products are observed, milder conditions should be explored.

Conclusion

The hydrolysis of 3-(4-cyanophenyl)-3-methylbutanenitrile to its corresponding dicarboxylic acid is a robust transformation achievable under both acidic and basic conditions. The choice of method will depend on the overall synthetic strategy and the presence of other functional groups in the molecule. The protocols provided herein serve as a solid foundation for successfully carrying out this conversion. Careful monitoring and optimization of reaction conditions will be key to achieving high yields and purity, particularly given the sterically hindered nature of one of the nitrile functionalities.

References

-

Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

- Google Patents. (n.d.). EP3312286A3 - Process for converting dinitriles to dicarboxylic acids.

-

ScienceMadness Discussion Board. (2011, February 17). Nitrile hydrolysis methods to get carboxylic acids. Retrieved from [Link]

-

YouTube. (2018, June 24). Nitriles: base hydrolysis. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

- Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.

-

Organic Syntheses. (2024, October 7). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]

-

ACS Publications. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (1956). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. Nitrile - Wikipedia [en.wikipedia.org]

- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: 3-(4-Cyanophenyl)-3-methylbutanoic Acid as a Peptidomimetic Scaffold

Introduction: The Gem-Disubstituted Advantage

In the rational design of peptidomimetics, controlling the conformational space of the peptide backbone is paramount. 3-(4-Cyanophenyl)-3-methylbutanoic acid represents a high-value scaffold belonging to the class of

Unlike linear aliphatic spacers, this scaffold incorporates a quaternary carbon at the

Key Functional Features

| Feature | Function in Peptidomimetics |

| Quaternary Carbon (C3) | Induces local conformational constraints (Thorpe-Ingold effect); stabilizes |

| 4-Cyanophenyl Group | 1.[1] Electronic/Steric: Provides a rigid hydrophobic aryl stack. 2. Synthetic Handle: The nitrile (-CN) is a versatile precursor for amines (reduction) or tetrazoles (bioisostere of -COOH). |

| Carboxylic Acid | C-terminal attachment point or standard amide coupling site. |

| Methyl Group | Increases lipophilicity and steric bulk without introducing excessive flexibility. |

Applications & Workflows

This scaffold is primarily utilized in two drug discovery contexts:

-

Precursor to

-Amino Acids (Foldamers): Reduction of the nitrile yields a chiral or achiral -

C-Terminal Capping / Linker: Used to terminate a peptide chain with a rigid, lipophilic moiety or to link two pharmacophores.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways for this scaffold.

Figure 1: Divergent synthetic utility of the scaffold. Path A generates a building block for Solid Phase Peptide Synthesis (SPPS). Path B generates a bioisostere for receptor binding.

Experimental Protocols

Protocol A: Synthesis of Fmoc-Protected -Amino Acid Building Block

For integration into standard SPPS workflows.

Rationale: The nitrile group must be reduced to a primary amine to create a

Reagents

-

Scaffold: 3-(4-Cyanophenyl)-3-methylbutanoic acid (1.0 eq)

-

Reducing Agent: Sodium Borohydride (

, 10.0 eq) -

Catalyst: Cobalt(II) Chloride hexahydrate (

, 2.0 eq) -

Solvent: Methanol (MeOH)

-

Protection: Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu),

Step-by-Step Procedure

-

Reduction:

-

Dissolve the scaffold (1 mmol) and

(2 mmol) in MeOH (20 mL). Cool to 0°C. -

Add

(10 mmol) portion-wise over 30 minutes. Caution: Vigorous hydrogen gas evolution. -

Allow to warm to room temperature (RT) and stir for 2 hours.

-

Quench: Add 1N HCl carefully until pH < 2 to destroy excess borohydride and dissolve cobalt salts.

-

Workup: Evaporate MeOH. Extract aqueous residue with Ethyl Acetate (to remove non-amine byproducts). Adjust aqueous layer to pH 10 with NaOH and extract the amine product into DCM (or use ion-exchange resin if amphoteric solubility is an issue).

-

-

Fmoc Protection:

-

Dissolve the crude amino acid (from step 1) in 1:1 Dioxane/Water (10 mL).

-

Add

(2.5 eq).[2] -

Add Fmoc-OSu (1.1 eq) dissolved in a minimal amount of Dioxane.

-

Stir at RT for 12 hours.

-

Acidify: Adjust pH to 2 with 1N HCl.

-

Extract: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Flash chromatography (Hexane/EtOAc + 1% AcOH).

-

Validation:

-

LC-MS: Confirm mass shift

. (Nitrile MW -

NMR: Verify disappearance of the distinct nitrile carbon signal (~118 ppm) and appearance of methylene protons adjacent to NH.

Protocol B: Direct Coupling to Peptide N-Terminus

For use as a hydrophobic cap or linker.

Rationale: The steric hindrance at the

Reagents

-

Resin: Rink Amide or Wang Resin (pre-loaded with peptide chain).

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.

-

Base: DIPEA (Diisopropylethylamine).[2]

-

Solvent: DMF (anhydrous).

Step-by-Step Procedure

-

Preparation: Dissolve 3-(4-Cyanophenyl)-3-methylbutanoic acid (3.0 eq relative to resin loading) in DMF.

-

Activation: Add HATU (2.9 eq) and DIPEA (6.0 eq). Stir for 1 minute to pre-activate. Note: Do not exceed 5 minutes to avoid racemization (though less risk here as C3 is achiral/quaternary, but C2 acidity matters).

-

Coupling: Add the activated solution to the resin-bound peptide (Fmoc-deprotected).

-

Incubation: Shake at RT for 2–4 hours. Note: Longer time is required due to the gem-dimethyl steric hindrance.

-

Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, re-couple using HOAt/DIC.

Mechanism of Action: The Conformational Lock

The utility of this scaffold relies on the restriction of the

Figure 2: Mechanism of conformational restriction. The bulky C3 substituents force the backbone into a folded state to minimize steric repulsion.

References

-

Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Gem-dialkyl amino acids as conformational constraints in peptides. Chemical Reviews, 111(2), 657–687. Link

-

Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

-

Witten, M. R., & Pilch, D. S. (2019). The Thorpe-Ingold effect in cyclic peptides and peptidomimetics. Bioorganic & Medicinal Chemistry Letters, 29(16), 2055-2061. Link

-

Hintermann, T., & Seebach, D. (1997). Synthesis of a

-peptide with a 3-aryl-3-methyl backbone. Helvetica Chimica Acta, 80(8), 2515-2532. Link

Sources

Overcoming the Steric Wall: Advanced Esterification Protocols for 3,3-Dimethyl Carboxylic Acids

Abstract & Strategic Overview

The esterification of 3,3-dimethyl carboxylic acids (e.g., pivalic acid derivatives, gem-dimethyl substituted intermediates) presents a unique challenge in organic synthesis. The quaternary carbon at the

This guide details three field-proven methodologies to overcome this barrier, selected for their reliability in high-value pharmaceutical intermediate synthesis.

Decision Matrix: Selecting the Right Method

| Feature | Method A: Acid Chloride | Method B: Yamaguchi | Method C: Shiina (MNBA) | Method D: Alkylation |

| Primary Mechanism | High-energy electrophile ( | Mixed Anhydride Activation | Mixed Anhydride (Mild) | |

| Steric Tolerance | Excellent | Very High | High | Moderate |

| Substrate Scope | Robust substrates | Complex/Secondary Alcohols | Acid-Sensitive Substrates | Methyl/Benzyl Esters only |

| Reagents | 2,4,6-Trichlorobenzoyl chloride | MNBA (2-methyl-6-nitrobenzoic anhydride) | ||

| Key Risk | HCl generation (unless Ghosez) | Removal of byproduct | Cost of reagent | Alkylation of other sites |

Mechanistic Insight & Workflow

To visualize the decision process and mechanism, refer to the flow below. The core principle is activating the hindered acid into a species electrophilic enough to force the alcohol past the gem-dimethyl blockade.

Figure 1: Strategic selection workflow for hindered esterification. Dark nodes indicate mechanistic pathways.

Protocol A: The "Sledgehammer" – Acid Chloride Route

Best for: Robust substrates where the acid is the limiting reagent.

Reagent: Oxalyl Chloride (

The Science

Thionyl chloride (

Step-by-Step Protocol

-

Preparation: Dissolve the 3,3-dimethyl carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene (

concentration) under inert atmosphere ( -

Catalysis: Add catalytic DMF (

). Note: Do not skip this for hindered acids. -

Activation: Cool to

. Add Oxalyl Chloride (1.2 equiv) dropwise.-

Observation: Vigorous gas evolution (

,

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

QC Check: Aliquot a sample, quench with

, and check TLC/LCMS for the methyl ester. If acid remains, the chloride has not formed.

-

-

Evaporation (Critical): Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and

. Redissolve the crude acid chloride in fresh anhydrous DCM. -

Coupling: Add the Alcohol (1.1–1.5 equiv) and a base (Pyridine or

, 2.0 equiv). Add DMAP ( -

Workup: Quench with saturated

, extract with DCM, and wash with

Variant for Acid-Sensitive Substrates (Ghosez's Reagent):

If the substrate cannot tolerate

-

Protocol: Mix Acid + Ghosez Reagent (1.1 equiv) in DCM at RT for 1–2 hours. This forms the acid chloride under neutral conditions (byproduct is a neutral amide). Then add alcohol and mild base.

Protocol B: The "Gold Standard" – Yamaguchi Esterification

Best for: Complex secondary alcohols, macrolactonizations, and high-value couplings. Reagent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent).[5][6][7][8]

The Science

This method forms a mixed anhydride.[6][9][10] The 2,4,6-trichlorophenyl group is sterically bulky and electron-withdrawing, forcing the nucleophile (DMAP, then Alcohol) to attack the desired carbonyl of the substrate, not the reagent's carbonyl.

Step-by-Step Protocol

-

Mixed Anhydride Formation:

-

Dissolve 3,3-dimethyl acid (1.0 equiv) and

(or DIPEA, 1.5 equiv) in Toluene or THF. -

Add 2,4,6-Trichlorobenzoyl chloride (1.1 equiv) dropwise at

. -

Stir at RT for 1–2 hours.

-

Observation: A white precipitate (

) will form. The solution often turns a characteristic pale yellow.

-

-

Solvent Swap (Optional but Recommended):

-

For extremely hindered systems, Toluene is superior to THF as it allows higher temperatures. If started in THF, dilute with Toluene now.

-

-

Esterification:

-

Add the Alcohol (1.0–2.0 equiv).

-

Add DMAP (1.5–2.0 equiv). Crucial Note: Unlike standard catalytic DMAP reactions, Yamaguchi often requires stoichiometric or excess DMAP to drive the equilibrium toward the reactive acyl-pyridinium species.

-

-

Reaction: Stir at RT. If conversion is slow after 4 hours, heat to

. -

Workup: Dilute with

or EtOAc. Wash with saturated

Figure 2: The Yamaguchi Mechanism. The bulky trichlorophenyl group directs DMAP attack to the substrate carbonyl.

Protocol C: The "Modern Mild" – Shiina Esterification

Best for: Acid-sensitive substrates where Yamaguchi conditions (Lewis acidity of byproducts) might cause isomerization. Reagent: MNBA (2-methyl-6-nitrobenzoic anhydride).[2][3][11]

The Science

Developed by Isamu Shiina, this method uses MNBA to form a mixed anhydride. It is essentially a milder, "evolved" version of Yamaguchi. It operates under basic conditions and is highly effective for tertiary alcohols and hindered acids.

Step-by-Step Protocol

-

Setup: Dissolve MNBA (1.1 equiv), 3,3-dimethyl acid (1.0 equiv), and Alcohol (1.0 equiv) in DCM or Toluene.

-

Activation: Add DMAP (2.0–3.0 equiv) or DMAPO (4-dimethylaminopyridine N-oxide) slowly at RT.

-

Note: Unlike Yamaguchi, the order of addition here typically has all components present before the catalyst is added.

-

-

Reaction: Stir at RT for 12–24 hours.

-

Monitoring: Monitor by TLC. The byproduct is 2-methyl-6-nitrobenzoic acid and its amine salt, which are water-soluble/removable.

-

Workup: Wash with saturated

(removes the benzoic acid byproduct) and brine.

Troubleshooting & Optimization ("The Scientist's Notebook")

| Problem | Diagnosis | Solution |

| Reaction Stalls at 50% | Formation of | Switch to Method A (Acid Chloride). Irreversible formation of gas drives completion. |

| Product Racemized | Use Ghosez's Reagent (Method A variant) or Shiina (Method C). Avoid heating. | |

| No Reaction (Yamaguchi) | DMAP loading too low. | Increase DMAP to 2.0–3.0 equiv . The hindered acyl-pyridinium salt needs high concentration to form. |

| Side Product: Symmetric Anhydride | Acid chloride reacted with itself (Method A) or disproportionation (Method B). | Ensure Alcohol is present in slight excess. In Method A, ensure all excess Oxalyl Chloride is removed before adding alcohol. |

References

-

Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[5][6] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[5][6] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[5] Link

-

Shiina, I., Ibuka, R., & Kubota, M. (2002).[9] A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride.[2] Chemistry Letters, 31(3), 286–287. Link

-

Dhimitruka, I., & SantaLucia, J. (2006).[6][9][12] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.[5][6][9][12] Link

-

Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A New Reagent for the Preparation of Acid Chlorides.[4] Angewandte Chemie International Edition, 8(6), 454–455. Link

- Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. (General Reference for field standards).

Sources

- 1. 3,3-Dimethylbutyric Acid Ethyl Ester [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 7. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Yamaguchi Esterification [organic-chemistry.org]

- 10. Shiina esterification - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Ester synthesis by esterification [organic-chemistry.org]

Application Note: Scalable Preparation of 3-Aryl-3-Methylbutanoic Acid Intermediates

This Application Note is designed for process chemists and researchers focusing on the scalable synthesis of 3-aryl-3-methylbutanoic acid intermediates. These compounds are critical precursors for 3,3-dimethyl-1-indanones , which serve as scaffolds in various pharmaceuticals and agrochemicals.

The guide prioritizes the Friedel-Crafts hydroarylation of 3,3-dimethylacrylic acid (senecioic acid) with arenes. This route is preferred for its atom economy and direct access to the quaternary carbon center.

Abstract & Strategic Analysis

The synthesis of 3-aryl-3-methylbutanoic acids involves the formation of a sterically hindered quaternary carbon. While various routes exist (e.g., conjugate addition to crotonates), the acid-mediated hydroarylation of 3,3-dimethylacrylic acid remains the most scalable industrial approach.

Key Challenges in Scale-Up

-

Quaternary Center Formation: The steric bulk at the C3 position requires a highly electrophilic intermediate, typically generated by strong Lewis or Brønsted superacids.

-

Oligomerization: The starting material (3,3-dimethylacrylic acid) can polymerize or dimerize under strongly acidic conditions if the arene concentration is insufficient.

-

Thermal Management: The reaction is exothermic. In

-mediated protocols, the formation of the acyl-aluminum complex generates significant heat.

Route Comparison

| Feature | Method A: Lewis Acid ( | Method B: Superacid ( |

| Mechanism | Stoichiometric Complexation | Catalytic Protonation |

| Cost | Low (Commodity reagents) | High (Catalyst cost) |

| Waste | High (Al salts, aqueous waste) | Low (Recyclable catalyst) |

| Scalability | Proven (Multi-kg to Ton) | Emerging (Pilot scale) |

| Recommendation | Primary Protocol (Robustness) | Alternative (Green Chemistry) |

Reaction Mechanism & Pathway

The reaction proceeds via the generation of a tertiary carbocation at the C3 position of the acrylic acid, followed by electrophilic aromatic substitution (EAS) on the arene.

Caption: Mechanistic pathway for the hydroarylation of 3,3-dimethylacrylic acid. The formation of the tertiary carbocation is the critical activation step.

Detailed Protocol: -Mediated Synthesis

This protocol describes the synthesis of 3-methyl-3-phenylbutanoic acid (where Aryl = Phenyl). It can be adapted for substituted arenes (e.g., toluene, chlorobenzene) by adjusting stoichiometry and temperature.

Reagents & Equipment

-

Reactants:

-

Benzene (Reagent Grade, excess used as solvent).

-

3,3-Dimethylacrylic acid (Senecioic acid), >97% purity.

-

Aluminum Chloride (

), Anhydrous, Granular or Powder.

-

-

Equipment:

-

Glass-lined reactor or 3-neck RBF (for lab scale).

-

Mechanical stirrer (overhead).

-

Gas scrubber (NaOH trap) for HCl evolution.

-

Temperature probe with active cooling bath.

-

Step-by-Step Procedure

Step 1: Catalyst Suspension

-

Purge the reactor with Nitrogen (

). -

Charge Benzene (10.0 equiv relative to acid) into the reactor.

-

Note: Excess benzene acts as a heat sink and minimizes oligomerization.

-

-

Cool the solvent to 0–5 °C .

-

Add Anhydrous

(2.5 equiv) portion-wise over 15 minutes.-

Caution: Exothermic. Ensure internal temperature (

) stays <10 °C.

-

Step 2: Addition of Substrate

-

Dissolve 3,3-Dimethylacrylic acid (1.0 equiv) in a minimum volume of Benzene (approx. 1:1 w/v).

-

Add the acid solution dropwise to the

suspension over 60 minutes .-

Critical Control: Maintain

between 0–10 °C . Rapid addition causes localized hot spots and polymerization. -

Observation: The mixture will darken (orange/brown) and HCl gas will evolve.

-

Step 3: Reaction & Maturation

-

Once addition is complete, allow the mixture to warm to Room Temperature (20–25 °C) .

-

Stir for 4–6 hours .

-

Monitor: Check conversion via HPLC or TLC (Mobile phase: Hexane/EtOAc 3:1). Look for the disappearance of the acrylic acid peak.

Step 4: Quenching & Workup

-

Cool the reaction mixture to 0 °C .

-

Quench: Slowly add Ice Water or dilute HCl (1M) to the mixture.

-

Safety: Extremely exothermic hydrolysis of aluminum complexes. Add slowly.

-

-

Extract the aqueous layer with Ethyl Acetate (2x).

-

Combine organic phases and extract with 10% NaOH solution (3x).

Step 5: Isolation

-

Take the alkaline aqueous phase and wash once with Ether/Hexane to remove trace organics.

-

Acidify the aqueous phase to pH 1–2 using Conc. HCl. The product will precipitate as a white solid or oil.

-

Extract with Dichloromethane (DCM) or filter if solid.

-

Dry over

, filter, and concentrate. -

Crystallization: Recrystallize from Hexane/Ethyl Acetate or Petroleum Ether.

Quantitative Data Table (Expected)

| Parameter | Specification |

| Yield | 75 – 85% |

| Purity (HPLC) | > 98% |

| Appearance | White crystalline solid |

| Melting Point | 56 – 58 °C (for Phenyl analog) |

| Major Impurity | Dimeric alkene (removed via alkali extraction) |

Alternative Protocol: Triflic Acid Catalysis

For applications requiring "Green Chemistry" standards or where aluminum waste is prohibitive.

Protocol Summary:

-